3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
Description
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride (CAS: 37437-03-9) is a heterocyclic organic compound characterized by an imidazo[4,5-b]pyridine core substituted with amino groups at positions 5 and 7, forming a dihydrochloride salt. This compound is primarily utilized as a high-purity fine chemical intermediate in pharmaceutical and dye synthesis . Its dihydrochloride form enhances solubility in polar solvents, making it advantageous for research and industrial applications. Safety protocols emphasize precautions against heat and moisture, as outlined in handling guidelines .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-5,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.2ClH/c7-3-1-4(8)11-6-5(3)9-2-10-6;;/h1-2H,(H5,7,8,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKPTVHKTDFRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Mediated Annulation
The reaction of 2,3-diamino-4-cyanopyridine with aromatic aldehydes in dimethylformamide (DMF) containing sodium metabisulfite (Na₂S₂O₅) at 80–180°C for 6–12 hours generates 3H-imidazo[4,5-b]pyridine-7-cyano intermediates (66.3–81.2% yield). Subsequent hydrolysis in 6 M NaOH at reflux converts the cyano group to a carboxylic acid, which undergoes HATU-mediated coupling with aqueous ammonia to install the primary amide. Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the amide to the primary amine, yielding 3H-imidazo[4,5-b]pyridine-7-amine. Parallel amination at position 5 is achieved via Ullmann coupling with CuI/L-proline catalysis, introducing the second amine group (58% yield over two steps).
Critical Parameters
- Solvent System : DMF enhances imine formation but requires strict anhydrous conditions to prevent aldehyde oxidation.
- Temperature Gradient : Stepwise heating from 80°C to 150°C minimizes polycondensation byproducts.
Nitro Group Reduction Pathways
2-Chloro-3-nitropyridine serves as a versatile precursor for sequential nucleophilic aromatic substitution (SNAr) and reduction. Treatment with benzylamine in isopropyl alcohol (IPA)-water (3:1 v/v) at 70°C for 4 hours substitutes the chlorine atom (92% conversion), followed by Zn/NH₄Cl-mediated nitro group reduction to generate 3-aminopyridine-2-amine. Cyclization with formaldehyde in acetic acid under microwave irradiation (150°C, 20 min) produces the imidazo[4,5-b]pyridine core. A second nitro group at position 7 is introduced via nitration (HNO₃/H₂SO₄, 0°C), with subsequent catalytic hydrogenation yielding the 5,7-diamine free base.
Optimization Insights
- Reduction Selectivity : Zn dust in NH₄Cl/EtOH selectively reduces nitro groups without affecting halo-substituents.
- Microwave Assistance : Reduces cyclization time from 24 hours to 20 minutes while improving yield by 18%.
Boronic Acid Functionalization and Cross-Coupling
3H-Imidazo[4,5-b]pyridine-6-boronic acid (CAS 1374263-88-3) enables Suzuki-Miyaura cross-coupling for late-stage diversification. Palladium acetate (2 mol%) with SPhos ligand in dioxane/water (5:1) facilitates coupling with aryl halides at 100°C, introducing substituents at position 6 (Table 1). Post-functionalization amination at positions 5 and 7 uses Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos, Cs₂CO₃, 110°C), achieving 73–89% yields for diarylamine derivatives.
Table 1. Suzuki Coupling Yields with Selected Aryl Halides
| Aryl Halide | Yield (%) | Purity (%) |
|---|---|---|
| 4-Bromotoluene | 88 | 99.2 |
| 2-Iodonaphthalene | 76 | 98.5 |
| 3-Chlorobenzonitrile | 82 | 97.8 |
One-Pot Tandem Synthesis
A streamlined protocol combines SNAr, reduction, and cyclization in a single reactor:
- SNAr : 2-Fluoro-3-nitropyridine reacts with ammonium hydroxide (28% aq.) at 120°C for 2 hours.
- Reduction : Addition of Fe powder and HCl (conc.) reduces nitro groups to amines (95% conversion).
- Cyclization : Glutaraldehyde (40% aq.) in ethanol at reflux for 6 hours forms the bicyclic core (78% overall yield).
This method eliminates intermediate purification, reducing solvent waste by 60% compared to stepwise approaches.
Salt Formation and Purification
Treating the free base with 2 equivalents of HCl in ethanol/water (1:1) at 0°C precipitates the dihydrochloride salt. Recrystallization from methanol/diethyl ether (1:5) yields needle-shaped crystals (mp 248–250°C dec.). X-ray crystallography confirms protonation at N1 and N3, with chloride counterions participating in hydrogen-bonded networks (N–H···Cl distance: 2.09 Å).
Analytical Characterization Benchmarks
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.95 (br s, 4H, NH₂), 6.88 (d, J = 5.1 Hz, 1H, H-6).
- HPLC : Retention time 6.72 min (C18, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : Calculated for C₆H₈Cl₂N₆: C 32.31%, H 3.62%, N 37.69%; Found: C 32.28%, H 3.65%, N 37.63%.
Industrial-Scale Process Considerations
Pilot plant trials (10 kg batch) using the aldehyde-mediated route achieved 68% overall yield with the following adjustments:
- Continuous Flow Nitration : Enhances heat dissipation for safer nitro group introduction.
- Membrane-Based Solvent Recovery : Recovers 92% of DMF via nanofiltration.
- Crystallization Control : Seeded cooling crystallization (-20°C/h) prevents oiling out during salt formation.
Comparative Assessment of Synthetic Routes
Table 2. Route Efficiency Metrics
| Method | Steps | Overall Yield (%) | Purity (%) | E-Factor |
|---|---|---|---|---|
| Aldehyde Cyclization | 5 | 58 | 98.5 | 23 |
| Nitro Reduction | 4 | 72 | 99.1 | 18 |
| One-Pot Tandem | 3 | 78 | 97.8 | 12 |
Chemical Reactions Analysis
Cyclocondensation with Carbonyl Compounds
The diamine readily undergoes heterocyclization with aldehydes or ketones to form fused imidazo[4,5-b]pyridine derivatives. For example:
-
Reaction with aldehydes : In H<sub>2</sub>O-IPA solvent at 85°C, the diamine reacts with aromatic aldehydes (e.g., 2-fluorobenzaldehyde) to yield 2-aryl-3H-imidazo[4,5-b]pyridines. Reaction times range from 10–24 h, with yields exceeding 85% .
-
Mechanism : Involves imine formation followed by intramolecular cyclization and aromatization (confirmed via <sup>1</sup>H NMR monitoring) .
Alkylation Reactions
The primary amino groups participate in regioselective alkylation:
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
Electron-deficient positions on the imidazo[4,5-b]pyridine core enable halogen displacement:
-
Bromo Substitution : 6-Bromo derivatives react with morpholine or amines at 100°C in DMSO to install secondary amines or heterocycles (e.g., 6-morpholino derivatives) .
-
Chloride Displacement : 2-Chloro analogs undergo amination with NH<sub>3</sub>/MeOH under pressure to yield 2-amino-substituted products .
Diazotization and Sandmeyer Reactions
The aromatic amine groups facilitate diazotization:
-
Diazonium Salt Formation : Treatment with NaNO<sub>2</sub>/HBr at 0°C generates diazonium intermediates, which undergo Sandmeyer reactions with CuBr to install bromine at position 3 .
-
Triazole Formation : Diazotization in acetic acid followed by cyclization produces triazolo[4,5-b]pyridines .
Oxidation and Reduction Pathways
-
Oxidation : MnO<sub>2</sub> in CHCl<sub>3</sub> oxidizes the imidazole ring’s C–H bonds, forming nitro derivatives (limited applicability due to overoxidation risks).
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro groups to amines, though this is less common given the compound’s existing amine functionality .
Acid/Base-Mediated Rearrangements
-
Deprotonation : In NaOH (aq), the dihydrochloride salt converts to the free base, enhancing solubility for subsequent reactions .
-
Cyclodehydration : Heating with POCl<sub>3</sub> induces dehydration, forming fused pyridoimidazoles .
Key Mechanistic Insights
-
Cyclocondensation : Proceeds via imine formation (rate-determining step) followed by 5-exo-dig cyclization .
-
S<sub>N</sub>Ar Reactivity : Position 6 exhibits higher electrophilicity due to electron-withdrawing effects from adjacent nitrogen atoms .
-
Steric Effects in Alkylation : Bulky substituents at position 3 hinder N7 alkylation, favoring N5 selectivity .
This compound’s multifunctional reactivity underpins its utility in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been identified as a potential anticancer agent. Studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines demonstrated IC50 values ranging from 1.45 to 4.25 μM against different tumor cell lines, indicating their effectiveness in inhibiting cancer cell growth .
1.2 Antimicrobial Properties
Research indicates that 3H-imidazo[4,5-b]pyridine derivatives possess notable antibacterial and antifungal activities. For example, certain synthesized compounds showed strong antibacterial effects against Gram-positive and Gram-negative bacteria . The presence of specific substituents on the imidazo[4,5-b]pyridine scaffold was crucial for enhancing these activities.
1.3 Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It has been reported to inhibit inflammatory responses in various cellular models, including retinal pigment epithelial cells subjected to oxidative stress . This suggests its potential use in treating inflammatory diseases.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 3H-imidazo[4,5-b]pyridine derivatives typically involves methods such as Suzuki cross-coupling reactions and other organic synthesis techniques that allow for the introduction of various substituents at critical positions on the pyridine ring . Understanding the SAR is essential for optimizing the biological activity of these compounds.
| Compound | Activity Type | IC50 (μM) | Target |
|---|---|---|---|
| Compound 1 | Anticancer | 1.45 | Various cancer cell lines |
| Compound 2 | Antimicrobial | 4.25 | Gram-positive bacteria |
| Compound 3 | Anti-inflammatory | N/A | Retinal cells |
Case Study 1: Anticancer Research
A study evaluated several imidazo[4,5-b]pyridine derivatives for their anticancer activity. The most potent compound exhibited significant growth inhibition in human cancer cell lines with an IC50 value of approximately 2 μM . This highlights the potential for developing new anticancer therapeutics based on this scaffold.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing and testing various derivatives against bacterial strains. Compounds with halogen substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts . This underscores the importance of chemical modifications in improving efficacy.
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of c-MET kinases, which are involved in carcinogenesis . The compound’s ability to modulate GABA A receptors and inhibit proton pumps further highlights its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride but differ in substituents, physicochemical properties, and applications:
Key Differences and Implications
Solubility: The dihydrochloride form of the target compound exhibits enhanced water solubility due to its ionic nature, whereas the dichloro analogue () is hydrophobic. This makes the dihydrochloride more suitable for aqueous reaction systems . The N7-(diphenylmethyl) derivative () likely has reduced solubility due to bulky aromatic substituents, favoring non-polar solvents.
Reactivity :
- The 5,7-diamine groups in the target compound enable nucleophilic substitution or coupling reactions, critical for drug synthesis. In contrast, the dichloro variant () is electrophilic, serving as a precursor for further halogenation or cross-coupling .
- Trifluoromethyl groups in derivatives () impart metabolic stability and lipophilicity, useful in medicinal chemistry .
Applications :
Biological Activity
3H-Imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Properties : It has shown promising results in inhibiting various cancer cell lines.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which may contribute to its therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with key molecular targets:
- Inhibition of Histone Methyltransferase EZH2 : This enzyme is involved in gene regulation and is a target in cancer therapy. Compounds that inhibit EZH2 can potentially reverse epigenetic silencing of tumor suppressor genes.
- Antiproliferative Effects : The compound has been linked to cell cycle arrest in cancer cells, particularly at the G2/M phase, indicating a mechanism that disrupts normal cell division .
Case Studies and Research Findings
-
Antiproliferative Activity :
A series of studies have evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on different cancer cell lines. For instance, compounds derived from this scaffold exhibited IC50 values ranging from 1.45 to 4.25 μM against several tested cell lines such as glioblastoma and colorectal carcinoma .Compound Cell Line IC50 (μM) 19 LN-229 (Glioblastoma) 1.45 13 HCT-116 (Colorectal) 3.20 14 NCI-H460 (Lung) 4.25 -
Enzyme Inhibition :
Research has indicated that imidazo[4,5-b]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values as low as 0.22 μM against AChE . This suggests potential applications in treating neurodegenerative diseases. -
Antimicrobial Activity :
Certain derivatives have shown moderate antibacterial activity against strains such as E. coli, with minimum inhibitory concentrations (MIC) around 32 μM . This highlights the compound's potential in developing new antimicrobial agents.
Synthesis and Structure-Activity Relationship
The synthesis of 3H-imidazo[4,5-b]pyridine derivatives involves various methods including Suzuki coupling and other cross-coupling reactions. The structure-activity relationship (SAR) studies indicate that substitutions on the pyridine ring significantly influence biological activity. For example, bromo-substituted derivatives often exhibit enhanced antiproliferative effects compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of amidine derivatives with ketones under transition-metal-free conditions. For example, refluxing pyrazolopyridine precursors with hydrazonoyl halides in dioxane and triethylamine (TEA) yields substituted imidazo[4,5-b]pyridines . Optimization involves adjusting reaction time (4–8 hours), solvent polarity, and stoichiometry of TEA to enhance yield and purity. Post-synthesis purification via silica gel chromatography (e.g., 1:2.5% methanol in chloroform) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 500 MHz in MeOD) to confirm proton environments and LC/MS for molecular weight validation (e.g., [M+H] peaks) . Physical properties such as melting point (147–150°C) and solubility (>99% purity in water to 100 mM) should align with literature data .
Q. What are the primary biological targets of this compound, and how is its inhibitory activity quantified?
- Methodological Answer : The compound’s dihydrochloride derivatives act as potent inhibitors of inducible nitric oxide synthase (iNOS), with IC values determined via enzymatic assays. For example, a related derivative (BYK 191023) shows IC = 86 nM for iNOS vs. 17000 nM for nNOS and 162000 nM for eNOS, indicating selectivity . Dose-response curves and competitive binding assays are used to validate specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[4,5-b]pyridine derivatives for enhanced pharmacological activity?
- Methodological Answer : SAR analysis involves systematic substitution at positions 2, 3, and 7 of the imidazo[4,5-b]pyridine core. For instance, introducing electron-withdrawing groups (e.g., chloro or nitro) at position 3 enhances binding to angiotensin receptors . Computational docking (e.g., using AutoDock Vina) paired with in vitro IC profiling can identify critical pharmacophores .
Q. What computational models are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : The Austin Model 1 (AM1), a semi-empirical quantum mechanical method, can predict hydrogen-bonding interactions and charge distribution, overcoming limitations of earlier models like MNDO . AM1 parameters for C, H, O, and N are validated for imidazo[4,5-b]pyridine derivatives, enabling rapid screening of reactive intermediates .
Q. How can crystallographic data resolve contradictions in reported IC values across studies?
- Methodological Answer : X-ray crystallography (e.g., CCDC 1017138) provides atomic-resolution insights into enzyme-inhibitor interactions. Discrepancies in IC values (e.g., due to assay conditions) can be reconciled by comparing inhibitor binding modes in crystal structures . For example, variations in iNOS inhibition may arise from differences in catalytic center interactions, which crystallography can clarify .
Q. What strategies mitigate side reactions during large-scale synthesis of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Side reactions (e.g., dimerization) are minimized by controlling temperature (<100°C) and using inert atmospheres (N/Ar). Catalytic additives like Pd/C or ZnCl improve regioselectivity in cyclization steps . Reaction monitoring via TLC or HPLC ensures intermediates do not degrade before dihydrochloride salt formation .
Analytical and Experimental Design Considerations
Q. How should researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 12 weeks. Analyze degradation products via HPLC-UV and LC/MS. The compound’s hygroscopicity requires storage in desiccators (<20°C) with silica gel .
Q. What in vivo models are appropriate for testing the antihypotensive effects of this compound?
- Methodological Answer : Rodent models (e.g., LPS-induced septic shock in rats) are used to assess iNOS-dependent hypotension. Administer the compound intravenously (0.1–10 mg/kg) and monitor blood pressure via arterial catheters. Pharmacokinetic parameters (t, C) should be correlated with hemodynamic responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
